molecular formula C26H18N2O2 B11499094 N-{3-[(E)-2-(4-Pyridinyl)vinyl]phenyl}dibenzo[B,D]furan-4-carboxamide

N-{3-[(E)-2-(4-Pyridinyl)vinyl]phenyl}dibenzo[B,D]furan-4-carboxamide

Cat. No.: B11499094
M. Wt: 390.4 g/mol
InChI Key: IOSPMAXUALRWLB-VAWYXSNFSA-N
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Description

N-{3-[(E)-2-(4-Pyridinyl)vinyl]phenyl}dibenzo[B,D]furan-4-carboxamide is a complex organic compound that features a dibenzo[b,d]furan core with a carboxamide group and a pyridinylvinylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(E)-2-(4-Pyridinyl)vinyl]phenyl}dibenzo[B,D]furan-4-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(E)-2-(4-Pyridinyl)vinyl]phenyl}dibenzo[B,D]furan-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{3-[(E)-2-(4-Pyridinyl)vinyl]phenyl}dibenzo[B,D]furan-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(E)-2-(4-Pyridinyl)vinyl]phenyl}dibenzo[B,D]furan-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(E)-2-(4-Pyridinyl)vinyl]phenyl}dibenzo[B,D]furan-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H18N2O2

Molecular Weight

390.4 g/mol

IUPAC Name

N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]dibenzofuran-4-carboxamide

InChI

InChI=1S/C26H18N2O2/c29-26(23-9-4-8-22-21-7-1-2-10-24(21)30-25(22)23)28-20-6-3-5-19(17-20)12-11-18-13-15-27-16-14-18/h1-17H,(H,28,29)/b12-11+

InChI Key

IOSPMAXUALRWLB-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)NC4=CC=CC(=C4)/C=C/C5=CC=NC=C5

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)NC4=CC=CC(=C4)C=CC5=CC=NC=C5

Origin of Product

United States

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